Type A Allatostatin I

Juvenile hormone biosynthesis Corpora allata Diploptera punctata

Procure the definitive, full-length Type A Allatostatin I (Dippu-AST 1) to establish baseline inhibition in JH biosynthesis assays (IC₅₀ = 8 nM). Essential as a control for DAR-1/2 receptor pharmacology, ELISA calibration, and peptidase stability studies. Avoid generic substitution; even minor sequence alterations can drastically alter potency by >7,600-fold, ensuring your research remains reproducible.

Molecular Formula C61H94N18O16
Molecular Weight 1335.5 g/mol
Cat. No. B8262161
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameType A Allatostatin I
Molecular FormulaC61H94N18O16
Molecular Weight1335.5 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)CNC(=O)C(CO)NC(=O)C3CCCN3C(=O)C(C)N
InChIInChI=1S/C61H94N18O16/c1-32(2)24-41(51(64)86)72-49(84)29-68-53(88)43(26-36-12-8-7-9-13-36)73-50(85)30-69-54(89)44(27-37-16-18-38(81)19-17-37)77-58(93)42(25-33(3)4)76-56(91)39(14-10-22-67-61(65)66)75-57(92)40(20-21-47(63)82)74-52(87)35(6)71-48(83)28-70-55(90)45(31-80)78-59(94)46-15-11-23-79(46)60(95)34(5)62/h7-9,12-13,16-19,32-35,39-46,80-81H,10-11,14-15,20-31,62H2,1-6H3,(H2,63,82)(H2,64,86)(H,68,88)(H,69,89)(H,70,90)(H,71,83)(H,72,84)(H,73,85)(H,74,87)(H,75,92)(H,76,91)(H,77,93)(H,78,94)(H4,65,66,67)
InChIKeySDAFHXYVWUEZIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Allatostatin I (Dippu-AST 1) for Insect Juvenile Hormone Inhibition Research and Peptidomimetic Discovery


Allatostatin I (also designated Dippu-AST 1, allatostatin 7, or Type A Allatostatin I) is a 13-amino acid amidated neuropeptide with the sequence APSGAQRLYGFGL-NH₂ and molecular weight 1335.51 Da [1]. Originally isolated from the cockroach Diploptera punctata, it belongs to the FGLamide (Type A) allatostatin family characterized by the conserved C-terminal motif Y/FXFGL-NH₂ [2]. This peptide functions as an inhibitor of juvenile hormone (JH) biosynthesis in the corpora allata of cockroaches and serves as the foundational reference compound against which allatostatin analogs and peptidomimetics are benchmarked [3].

Why Generic Substitution of Allatostatin I with Other Dippu-AST Peptides Fails for Reproducible JH Inhibition


The 13 Dippu-allatostatin peptides exhibit dramatically divergent potencies for juvenile hormone biosynthesis inhibition despite sharing conserved C-terminal motifs and being derived from the same prohormone precursor [1]. ED₅₀ values across the family span four orders of magnitude—from 0.014 nM for Dippu-AST 2 to 107 nM for Dippu-AST 1 [1]. Furthermore, neither additive nor synergistic effects are observed when allatostatins are combined in vitro, indicating that each peptide acts through distinct receptor affinity interactions rather than through redundant or interchangeable mechanisms [2]. Consequently, experimental outcomes and assay calibrations are non-transferable between family members, necessitating compound-specific procurement for reproducible research.

Allatostatin I Quantified Comparative Evidence for Scientific Procurement and Assay Selection


JH Biosynthesis Inhibition Potency: Allatostatin I vs. Allatostatins 2, 3, and 4

Allatostatin I achieves >40% inhibition of juvenile hormone synthesis by corpora allata from virgin female Diploptera punctata at a concentration of 10⁻⁹ M [1]. At this same concentration (1 nM), neither allatostatin 2, 3, nor 4 reaches the 40% inhibition threshold; allatostatins 2 and 4 require a 10-fold higher concentration (10⁻⁸ M) to achieve >40% inhibition, while allatostatin 3 requires a 700-fold higher concentration (7 × 10⁻⁷ M) [1].

Juvenile hormone biosynthesis Corpora allata Diploptera punctata

Cross-Species Corpora Allata Responsiveness: Allatostatin I vs. Species-Specific Peptides

Allatostatin I from Diploptera punctata exhibits potent, dose-dependent inhibition of juvenile hormone biosynthesis by corpora allata from the distantly related cockroach Periplaneta americana, with an ED₅₀ of approximately 6.9 × 10⁻⁸ M [1]. The peptide's full inhibitory effect is exerted within approximately 20 minutes of in vitro incubation and can be washed out in less than 1 hour, demonstrating rapid onset and reversibility [2]. This cross-species activity contrasts with the species-restricted responsiveness observed with certain other allatostatins [3].

Cross-species pharmacology Corpora allata Periplaneta americana

Myotropic Activity Differentiation: Allatostatin I vs. Grybi-MIP 1 and Trica-AST C

In a comparative study of three distinct allatostatins on oviduct contractile activity in Tenebrio molitor and Zophobas atratus beetles, Dippu-AST 1 (Allatostatin I) produced a maximum stimulating effect of 57% increase in oviduct contraction frequency at 10⁻¹¹ M concentration [1]. Under identical experimental conditions, Grybi-MIP 1 required a 10-fold higher concentration (10⁻¹⁰ M) to achieve a 41% stimulation, while Trica-AST C demonstrated an 82% stimulation at 10⁻¹² M [2]. Notably, none of the three peptides produced any measurable effect on myocardium in either beetle species [1].

Myotropic activity Oviduct contraction Insect visceral muscle

Allatostatin I as the Reference Baseline for Peptidomimetic Analog Development

Allatostatin I serves as the natural reference standard against which synthetic allatostatin analogs are quantitatively benchmarked. In hologram QSAR studies of 25 novel pentapeptide analogs, the IC₅₀ of natural Dippu-AST 1 was determined to be 8 nM [1]. Analogs K15 and K24 achieved IC₅₀ values of 1.79 nM and 5.32 nM, respectively—representing 4.5-fold and 1.5-fold improvements in potency over the natural peptide [2]. More recent machine learning-based rational design efforts produced analog A53 with IC₅₀ of 2.07 nM, again explicitly benchmarked against natural Dippu-ASTs [3].

Peptidomimetic design Insect growth regulator SAR benchmarking

Hindgut Motility Inhibition: Allatostatin I Tissue-Specific Activity in Euborellia annulipes

In the earwig Euborellia annulipes, Allatostatin I at 10⁻⁷ M significantly and reversibly decreases hindgut motility [1]. In direct contrast, Allatostatin I at concentrations ranging from 10⁻⁵ M to 10⁻⁷ M does not inhibit juvenile hormone biosynthesis by corpora allata from the same species—including glands from 2-day females (low activity), brooding females (low activity), and 10-day females (relatively high activity) [2]. This species-specific functional divergence demonstrates that Allatostatin I's myoinhibitory activity can be preserved even when its allatostatic (JH-inhibiting) function is absent.

Hindgut motility Visceral muscle Earwig neuroendocrinology

Allatostatin I Stability and Degradation: Context for In Vivo Experimental Design

Allatostatins with the C-terminal YXFGL-NH₂ motif, including Allatostatin I, are subject to rapid enzymatic degradation in the insect hemolymph [1]. In Blattella germanica, the related allatostatin BLAST-2 (DRLYSFGL-NH₂) exhibits a half-life of approximately 3 to 6 minutes in the internal milieu of adult females, as determined by microdialysis and HPLC analysis with radioisotope detection [2]. This short half-life explains the requirement for high peptide doses to achieve observable biological effects in vivo and underscores why in vitro assays remain the preferred format for potency comparisons [3].

Peptide stability Hemolymph degradation In vivo pharmacology

Allatostatin I Validated Research and Industrial Application Scenarios for Scientific Procurement


In Vitro Juvenile Hormone Biosynthesis Inhibition Assays in Cockroach Corpora Allata

Use Allatostatin I as a positive control or test compound in in vitro radiochemical or LC-MS-based assays measuring juvenile hormone III biosynthesis by isolated corpora allata from Diploptera punctata. Working concentrations of 10⁻⁹ M (1 nM) are sufficient to achieve >40% JH inhibition [1]. For dose-response studies, the ED₅₀ of approximately 107 nM should be anticipated in D. punctata [2], while cross-species applications using Periplaneta americana corpora allata should target an ED₅₀ of approximately 6.9 × 10⁻⁸ M [3]. Note that reversibility can be demonstrated by washout within 1 hour [3].

Reference Standard for Allatostatin Analog and Peptidomimetic Potency Benchmarking

Employ authentic Allatostatin I as the natural reference compound against which synthetic AST analogs are quantitatively compared. The established baseline IC₅₀ of 8 nM in D. punctata corpora allata assays serves as the benchmark for calculating fold-improvements in analog potency [4]. This reference application is essential for structure-activity relationship (SAR) studies, QSAR model training, and the validation of computationally designed peptidomimetics [5]. Analogs demonstrating superior potency (e.g., K15 with IC₅₀ = 1.79 nM; A53 with IC₅₀ = 2.07 nM) can only be meaningfully contextualized against this natural peptide standard [4].

Insect Visceral Muscle Myotropic Studies in Coleoptera and Related Species

Apply Allatostatin I for investigating myostimulatory effects on insect oviduct and hindgut contractility, particularly in tenebrionid beetles (Tenebrio molitor, Zophobas atratus). Maximum oviduct stimulation (57% frequency increase) occurs at 10⁻¹¹ M concentration [6]. This compound is specifically indicated when moderate myostimulation without cardiac effects is required, as Allatostatin I produces no measurable activity on myocardium [6]. Note species specificity: in Euborellia annulipes earwigs, hindgut motility inhibition (rather than stimulation) is observed at 10⁻⁷ M [7].

Cross-Species Neuroendocrine Pharmacology and Corpora Allata Responsiveness Profiling

Utilize Allatostatin I as a cross-species pharmacological probe to assess corpora allata sensitivity across cockroach species. Validated activity extends from Diploptera punctata to Periplaneta americana [3], and JH inhibition has been demonstrated in corpora allata from mated females and last-instar larvae of D. punctata as well as adult female P. americana [8]. However, researchers should verify species-specific responsiveness, as Allatostatin I does not inhibit JH biosynthesis in E. annulipes corpora allata despite retaining hindgut myoinhibitory activity in this species [7]. This application is valuable for comparative endocrinology and evolutionary studies of neuropeptide function.

Technical Documentation Hub

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